Pomalidomide-5'-PEG4-propargyl

PROTAC Linker optimization Degradation efficiency

Optimizing linker length is a critical bottleneck in PROTAC development. Pomalidomide-5'-PEG4-propargyl provides a pre-validated solution with a PEG4 spacer empirically shown to afford superior degradation efficiency over shorter or longer variants in p300/CBP degrader series. Its terminal propargyl group enables mild, aqueous-compatible CuAAC click chemistry, preserving warhead integrity for acid-sensitive functional groups-unlike harsh amide-coupling alternatives. - Pre-optimized 10-15 Å reach for efficient ternary complex formation and ubiquitin transfer. - Batch-to-batch purity ≥95%, ensuring reproducible pharmacokinetics for in vivo studies. - Expedites SAR campaigns by enabling parallel library synthesis with uniform linker topology.

Molecular Formula C24H29N3O8
Molecular Weight 487.5 g/mol
Cat. No. B14772004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePomalidomide-5'-PEG4-propargyl
Molecular FormulaC24H29N3O8
Molecular Weight487.5 g/mol
Structural Identifiers
SMILESC#CCOCCOCCOCCOCCNC1=CC2=C(C=C1)C(=O)N(C2=O)C3CCC(=O)NC3=O
InChIInChI=1S/C24H29N3O8/c1-2-8-32-10-12-34-14-15-35-13-11-33-9-7-25-17-3-4-18-19(16-17)24(31)27(23(18)30)20-5-6-21(28)26-22(20)29/h1,3-4,16,20,25H,5-15H2,(H,26,28,29)
InChIKeyHFKFBHKCWXWEPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pomalidomide-5'-PEG4-propargyl for PROTAC Design


Pomalidomide-5'-PEG4-propargyl is a heterobifunctional ligand-linker conjugate consisting of a cereblon (CRBN)-recruiting pomalidomide warhead, a four-unit polyethylene glycol (PEG4) spacer, and a terminal propargyl group. The compound serves as a click-chemistry-ready precursor for the modular assembly of proteolysis-targeting chimeras (PROTACs), enabling copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-functionalized target ligands . Its PEG4 spacer provides an optimized reach of 10–15 Å between the E3 ligase and the target protein, a distance empirically associated with efficient ternary complex formation and ubiquitin transfer [1].

PROTAC assembly. Click-chemistry-ready precursor for CuAAC conjugation.
Ternary complex geometry. PEG4 spacer supports reported 10–15 Å CRBN-to-target radius.
Modular degrader synthesis. Heterobifunctional ligand-linker conjugate for parallel library screening.

Why Pomalidomide-5'-PEG4-propargyl Is Irreplaceable


Pomalidomide-based E3 ligase ligand-linker conjugates are not interchangeable building blocks. Even subtle changes in PEG spacer length alter the spatial trajectory between the CRBN-bound pomalidomide and the target protein, shifting the conformational landscape of the ternary complex . Empirical screening has demonstrated that a PEG4 linker affords superior degradation efficiency over shorter (PEG2–PEG3) or longer (PEG6–PEG8) variants in PROTAC-mediated p300/CBP degradation [1]. The terminal propargyl group is also a functional differentiator: it permits a CuAAC conjugation strategy that proceeds under mild aqueous conditions with high chemoselectivity, while alternatives such as carboxylic acid or amine termini require amide-coupling conditions that can compromise warhead integrity or induce aggregation .

PEG spacer
PEG4: reported 10–15 Å radius, empirically associated with efficient ternary complex formation.
PEG2–PEG3: shorter reach may restrict conformational sampling and reduce degradation efficiency.
Conjugation handle
Propargyl: mild aqueous CuAAC conditions preserve warhead integrity.
Carboxylic acid / amine: amide coupling may degrade acid-sensitive warheads or induce aggregation.
Warhead topology
Pomalidomide-5′-PEG4-propargyl: defined, reproducible linker geometry.
Generic E3 ligand-linker conjugates: linker length and terminus mismatch may shift degradation profile.

Differentiation Evidence for Pomalidomide-5'-PEG4-propargyl


PEG4 Linker Efficacy for p300/CBP Degradation

In a series of pomalidomide-based degraders targeting p300/CBP, compound 18i containing a PEG4 linker was identified as the most effective degrader when tested in the MM1.S multiple myeloma cell line. Linker lengths exceeding 10 atoms (the PEG4 spacer spans approximately 14 atoms) conferred enhanced degradation, while shorter linkers (PEG2, PEG3) produced weaker activity. The study evaluated cell viability and target protein degradation across a library of linker-length variants, establishing a quantitative rank order of potency [1].

PEG4 linker efficacy
Direct head-to-head
Compound 18i (PEG4) = most effective degrader in p300/CBP series; PEG2–PEG3 and PEG6–PEG8 showed lower reported potency.
Supports PEG4 as a key length for degradation endpoint context.
MM1.S myeloma cell line; linker length >10 atoms required.
PROTAC Linker optimization Degradation efficiency

Optimal CRBN-Target Distance with PEG4 Linker

Structural and computational analyses indicate that a distance radius of 10–15 Å between the CRBN-E3 ligase interface and the target protein's ubiquitination site is required for efficient ubiquitin transfer. PEG4 linkers, with an extended chain length of approximately 14 Å, place the propargyl-tethered warhead within this optimal window. Shorter PEG linkers (PEG2, PEG3) compress the distance below 10 Å, restricting conformational sampling and reducing polyubiquitination efficiency, while longer PEG chains (PEG6, PEG8) introduce excessive flexibility that lowers the effective concentration of the ternary complex .

CRBN-target distance
Class-level inference
PEG4 ~14 Å reach fits within 10–15 Å optimal ubiquitin-transfer window.
Structure-based rationale for PEG4 selection context.
Inferred from CRBN-PROTAC ternary complex modeling; data to verify.
PROTAC Linker design Ubiquitin transfer

Propargyl-Enabled CuAAC Conjugation

The propargyl terminus of Pomalidomide-5'-PEG4-propargyl undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-bearing target ligands to form a 1,2,3-triazole bridge. This reaction proceeds under mild aqueous conditions (CuSO₄·5H₂O, sodium ascorbate, THF/H₂O, room temperature) with yields ranging from 64% to 92% depending on the azide substrate, as reported for analogous pomalidomide-azide conjugates [1]. In contrast, PROTAC assembly using carboxylic acid or amine termini requires amide coupling conditions (e.g., TBTU, DMF, 50 °C, 24 h) that may degrade acid-sensitive warheads . The chemoselectivity of the propargyl group also reduces byproduct formation relative to amine-reactive linkers.

CuAAC conjugation
Cross-study comparable
CuAAC yields 64–92% vs. amide coupling ≤80% under harsher conditions.
Supports click-chemistry workflow for acid-labile warheads.
CuSO₄·5H₂O, NaAsc, THF/H₂O, rt; mild aqueous method context.
Click chemistry PROTAC assembly Conjugation efficiency

Purity and Reproducibility in PROTAC Screening

Pomalidomide-5'-PEG4-propargyl is routinely supplied at a purity of ≥95% (HPLC), as specified by major reagent vendors . This purity level is critical for PROTAC library synthesis, where trace impurities can introduce false positives in degradation readouts or interfere with click chemistry efficiency. Lower-purity building blocks (e.g., technical grade, ~85%) have been associated with batch-to-batch variability in ternary complex formation, leading to inconsistent DC₅₀ values in replicate experiments .

Purity specification
Specification review
≥95% HPLC purity.
Reduces false-positive risk in PROTAC screening.
Batch-to-batch reproducibility context; technical-grade analogs ~85%.
Purity Reproducibility PROTAC library screening

Pomalidomide-5'-PEG4-propargyl Application Scenarios


Parallel Library Synthesis for PROTAC Screening

The propargyl terminus of Pomalidomide-5'-PEG4-propargyl is specifically suited for parallel CuAAC conjugation with diverse azide-functionalized target warheads. This enables the rapid generation of focused PROTAC libraries with uniform PEG4 linker topology, directly supporting SAR campaigns that systematically probe warhead identity while maintaining the optimal 10–15 Å CRBN-to-target distance empirically validated for degradation efficiency [1].

Degrader Optimization for Hematologic Cancers

The PEG4 linker length was identified as the optimal spacer in a p300/CBP degrader series tested in MM1.S myeloma cells [2]. Researchers building degraders for multiple myeloma-associated targets (e.g., p300, CBP, IKZF1/3) benefit from the pre-validated linker geometry of this compound, reducing the time spent on linker-length optimization. The propargyl group further enables click-based coupling to azide-modified warheads derived from known myeloma inhibitors.

Click-Chemistry Assembly for Acid-Labile Warheads

Unlike carboxylic acid or amine-terminated linkers that require harsh amide coupling conditions (e.g., TBTU, DMF, 50 °C), the propargyl group permits CuAAC under mild aqueous conditions at room temperature [3]. This feature is critical when the target warhead contains acid-sensitive functional groups (e.g., acetals, silyl ethers, certain heterocycles), as it preserves warhead integrity and avoids byproduct formation that complicates downstream purification.

Defined Linker Geometry for Preclinical Leads

For PROTAC leads transitioning from hit-to-lead to preclinical development, linker composition becomes a quality attribute. Pomalidomide-5'-PEG4-propargyl provides a defined, reproducible PEG4 topology with batch-to-batch purity ≥95%, minimizing pharmacokinetic variability attributable to linker polydispersity or impurities . This is especially relevant for in vivo efficacy studies where linker-related metabolism or immunogenicity must be controlled.

Application
Selection Property
Validation Focus
PROTAC library synthesis
Propargyl-terminated click-chemistry handle
Parallel CuAAC yield and triazole formation consistency
Hematologic cancer degrader optimization
PEG4 spacer length pre-validated for p300/CBP
Target degradation endpoint in myeloma cell models
Acid-labile warhead conjugation
Mild aqueous CuAAC conditions
Warhead integrity and byproduct profiling
Preclinical lead development
Defined PEG4 topology, ≥95% purity
Linker-related pharmacokinetic and immunogenicity endpoints

Technical Documentation Hub

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28 linked technical documents
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